2,6-Difluoro-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUIAISQOZKDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,6-Difluoro-4-methylbenzene
Reaction Overview:
The core step involves introducing a sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The process typically employs chlorosulfonic acid as the sulfonating agent, which reacts with the aromatic substrate under controlled conditions.
Reaction Conditions & Reagents:
- Reagents: 2,6-Difluoro-4-methylbenzene, chlorosulfonic acid
- Solvent: Often an inert organic solvent such as dichloromethane (DCM) or chloroform is used to facilitate the reaction and control temperature
- Temperature: Room temperature to moderate heating (around 25–60°C)
- Reaction Time: Several hours, optimized based on scale and desired yield
- The aromatic compound is dissolved in an inert solvent, and chlorosulfonic acid is added dropwise with stirring to control exothermicity
- The reaction mixture is maintained at the specified temperature for sufficient time to ensure complete sulfonation
- Post-reaction, the mixture is quenched with water, leading to hydrolysis of excess chlorosulfonic acid and formation of the sulfonyl chloride derivative
Outcome:
The product, 2,6-difluoro-4-methylbenzenesulfonyl chloride , is obtained after purification, typically via extraction and recrystallization.
Formation of the Sulfonamide Group
Amidation with Ammonia:
The sulfonyl chloride intermediate is then reacted with ammonia to form the sulfonamide.
Reaction Conditions & Reagents:
- Reagents: Sulfonyl chloride, ammonia (NH₃)
- Solvent: Organic solvents such as dichloromethane or ethanol
- Temperature: Usually at room temperature or slightly elevated (up to 50°C) to facilitate the reaction
- Reaction Time: Several hours, depending on scale and conditions
- The sulfonyl chloride is dissolved in the chosen solvent
- Ammonia is introduced either as a gas or as an aqueous solution
- The mixture is stirred to promote nucleophilic attack on the sulfonyl chloride, yielding the sulfonamide
- The crude product is washed with water to remove residual reagents and impurities
- Recrystallization from suitable solvents (e.g., ethanol/water) yields pure 2,6-difluoro-4-methylbenzenesulfonamide
Alternative Synthetic Routes and Optimization Strategies
Catalytic Hydrogenation:
In some reports, hydrogenation of nitro precursors can be employed, especially when starting from nitrobenzenesulfonamide derivatives. This method involves catalytic reduction (e.g., Pd/C or Raney nickel) under hydrogen atmosphere, providing high purity products with fewer byproducts.
Reaction Parameters Optimization:
| Parameter | Range | Notes | |
|---|---|---|---|
| Temperature | 25–60°C | Controls reaction rate and selectivity | |
| Reaction Time | 4–12 hours | Ensures complete conversion | |
| Solvent | DCM, chloroform, or mixtures | Affects solubility and reaction kinetics | |
| Reagent Ratios | Chlorosulfonic acid to aromatic | 1.2–1.5:1 | Optimized for yield and purity |
| Step | Reagents | Typical Yield | Notes |
|---|---|---|---|
| Sulfonation | Aromatic + chlorosulfonic acid | 85–95% | High activity of chlorosulfonic acid reduces byproducts |
| Amidation | Sulfonyl chloride + NH₃ | 80–90% | Purity depends on washing and recrystallization |
Research Findings & Data Tables
- The sulfonation step is crucial; high reactivity of chlorosulfonic acid allows rapid sulfonation with minimal byproduct formation.
- Catalytic hydrogenation offers a cleaner route with high selectivity, especially when starting from nitro precursors.
- Industrial processes favor continuous flow reactors to improve efficiency and control reaction parameters, ensuring consistent product quality.
Data Table: Comparison of Preparation Methods
| Method | Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chlorosulfonic acid sulfonation + Ammonia amidation | Aromatic + chlorosulfonic acid + NH₃ | 25–60°C, 4–12 hrs | Short route, high purity | Handling corrosive reagents |
| Catalytic hydrogenation of nitrobenzenesulfonamide | Nitro derivative + catalyst | 0–150°C, 0.1–2 MPa, 3–24 hrs | High selectivity, fewer byproducts | Requires hydrogen source |
Summary of Key Points
- The most common industrial synthesis involves sulfonation of 2,6-difluoro-4-methylbenzene with chlorosulfonic acid, followed by amidation with ammonia.
- Reaction conditions are optimized to maximize yield and purity, with temperature control and reagent ratios being critical.
- Purification typically involves washing, recrystallization, and sometimes chromatography to ensure high purity suitable for pharmaceutical applications.
- Alternative routes, such as catalytic hydrogenation of nitro precursors, are also viable, especially for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form amines under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2,6-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the fluorine atoms may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Sulfonamide vs. Sulfamoyl Benzamide : F6B (from evidence) differs significantly due to its benzamide linker and sulfamoyl (-SO$2$NH$2$) group on a separate aromatic ring. This structural variation likely enhances binding affinity in enzyme-targeted applications but reduces metabolic stability due to increased molecular weight.
Physicochemical Properties
Solubility and Lipophilicity
- This compound: The methyl group increases hydrophobicity compared to non-methylated analogs like 2,4,6-Trifluorobenzenesulfonamide. However, the sulfonamide group retains moderate water solubility due to its polar nature.
- F6B : The benzamide backbone and extended aromatic system in F6B result in lower aqueous solubility but improved membrane permeability.
Electronic Effects
- Fluorine atoms at the 2- and 6-positions withdraw electron density from the aromatic ring, activating the sulfonamide group for nucleophilic substitution reactions. This contrasts with 4-Methylbenzenesulfonamide, where the electron-donating methyl group deactivates the ring.
Biological Activity
2,6-Difluoro-4-methylbenzenesulfonamide (DFMBS) is an organic compound belonging to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This unique structure enhances its biological activity and chemical stability, making it a subject of significant interest in medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₆F₂N₁O₂S
- Molecular Weight : 207.2 g/mol
The presence of fluorine atoms is known to improve lipophilicity, metabolic stability, and binding affinity to biological targets, which contributes to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
The biological activity of DFMBS primarily involves its role as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity. The fluorine substituents enhance the compound's binding affinity and selectivity for these targets.
Enzyme Inhibition
DFMBS has been shown to inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. This inhibition disrupts essential metabolic pathways, making DFMBS a candidate for antimicrobial applications .
Biological Activities
Research indicates that DFMBS exhibits various biological activities:
- Antimicrobial Activity : Inhibits bacterial growth by disrupting folic acid synthesis.
- Anti-inflammatory Properties : Potentially reduces inflammation through modulation of inflammatory pathways.
- Enzyme Inhibition : Acts on specific enzymes involved in various biochemical pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DFMBS, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-4-methylbenzenesulfonamide | One fluorine atom at position 2 | Less hydrophobic than DFMBS |
| 3,4-Difluorobenzenesulfonamide | Two fluorine atoms at different positions | Different binding affinities |
| Sulfanilamide | No fluorine substituents | Classic sulfonamide with established medicinal use |
| 2,6-Dichloro-4-methylbenzenesulfonamide | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
The dual fluorination in DFMBS enhances both its chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of DFMBS:
- Antimicrobial Efficacy : A study demonstrated that DFMBS significantly inhibited the growth of various bacterial strains, supporting its potential as an antimicrobial agent.
- Enzyme Interaction Studies : Molecular docking studies revealed strong hydrophobic interactions between DFMBS and key residues within enzyme active sites, indicating its effectiveness as an enzyme inhibitor.
- Inflammation Models : In vitro studies showed that DFMBS reduced pro-inflammatory cytokine production in macrophage cultures, suggesting its potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing 2,6-Difluoro-4-methylbenzenesulfonamide and its derivatives, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of 2,6-difluoro-4-methylaniline using sulfonic acid derivatives (e.g., chlorosulfonic acid). Post-synthesis purification employs column chromatography or recrystallization. Purity is validated via HPLC (≥95% purity threshold) and structural confirmation by , , and high-resolution mass spectrometry (HRMS). For derivatives, substituent-specific protocols (e.g., coupling reactions for triazole hybrids) are used, as seen in coumarin-isoxazole sulfonamide syntheses .
Q. How can researchers assess the biological activity of this compound in antimicrobial or anticancer assays?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli), with comparisons to reference drugs like sulfamethoxazole .
- Anticancer : MTT or SRB assays on cell lines (e.g., MCF-7, PC3) to measure IC. Structural analogues should be tested to isolate sulfonamide group contributions, as in antitumoral studies .
- DNA Interaction : Fluorescence quenching or circular dichroism to study binding with calf thymus DNA .
Q. What analytical techniques are critical for characterizing sulfonamide degradation pathways in environmental studies?
- Methodological Answer : Use LC-MS/MS to identify degradation intermediates and monitor parent compound depletion. Synchrotron-based techniques (e.g., XANES) can track sulfur speciation. For microbial degradation, metagenomic sequencing identifies degraders and catabolic genes, while batch reactors assess pH/temperature effects .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., reduced activity in analogues vs. parent sulfonamides) require:
- Computational Modeling : Molecular docking to compare binding affinities (e.g., DHPS enzyme for antimalarial derivatives) .
- Isosteric Replacement : Bioisosteric swaps (e.g., triazole for pyrimidine) to probe functional group necessity .
- Pharmacophore Mapping : 3D-QSAR to correlate substituent positions (e.g., electron-withdrawing groups) with activity trends .
Q. What strategies enable the design of sulfonamide-based cocrystals with enhanced physicochemical properties?
- Methodological Answer : Apply crystal engineering principles using supramolecular synthons:
- Synthon Identification : Target sulfonamide N–H donors pairing with CO/N acceptors (e.g., lactams), forming R(8) or C(8) motifs .
- Isostructurality Screening : X-ray diffraction to verify synthon recurrence across cocrystals (e.g., 1D/2D isostructurality for stability).
- Coformer Selection : Prioritize GRAS (Generally Recognized As Safe) agents like nicotinamide or caffeine for pharmaceutical compatibility .
Q. How can mechanistic insights into sulfonamide degradation in multi-pollutant environments be experimentally addressed?
- Methodological Answer : Use factorial design experiments to study interactions with co-pollutants (e.g., tetracyclines, microplastics):
- Batch Co-Degradation : Measure kinetics under varying redox conditions (aerobic/anaerobic).
- Isotope Probing : -labeled sulfonamides track microbial assimilation pathways.
- Omics Integration : Metatranscriptomics reveals upregulated degradation genes (e.g., sul1, sul2) under stress .
Q. What computational approaches predict the physicochemical properties of sulfonamide derivatives for drug design?
- Methodological Answer :
- Ionization Potential (IP) : DFT calculations (e.g., B3LYP/6-31G*) correlate with electrochemical oxidation barriers, validated via cyclic voltammetry .
- Solubility/LogP : COSMO-RS or group contribution methods estimate hydrophobicity.
- ADMET Profiling : SwissADME or ADMETLab2.0 predict bioavailability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
